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Compound of Interest

Compound Name: 1-(Methanesulfonyl)pentane

Cat. No.: B15489825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-
(Methanesulfonyl)pentane, also known as n-pentyl mesylate, in organic synthesis. While

specific literature on 1-(Methanesulfonyl)pentane is limited, its applications can be

extrapolated from the well-established chemistry of primary alkyl mesylates. This document

focuses on its utility as an electrophile in nucleophilic substitution and cross-coupling reactions,

key transformations in the construction of complex organic molecules and active

pharmaceutical ingredients.

Overview of 1-(Methanesulfonyl)pentane
1-(Methanesulfonyl)pentane is an alkylating agent belonging to the class of alkyl mesylates.

The methanesulfonyl group is an excellent leaving group, making the pentyl group susceptible

to attack by a wide range of nucleophiles. This reactivity is central to its application in forming

new carbon-carbon and carbon-heteroatom bonds.

Chemical Structure:

Synonyms: n-Pentyl mesylate, Pentyl methanesulfonate[1]
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The primary applications of 1-(Methanesulfonyl)pentane in organic synthesis are as an

electrophilic partner in:

Nucleophilic Substitution Reactions: Introduction of the pentyl group onto various

nucleophiles.

Cross-Coupling Reactions: Formation of carbon-carbon bonds with organometallic reagents.

Nucleophilic Substitution Reactions
Alkyl mesylates are potent electrophiles in SN2 reactions, reacting with a variety of

nucleophiles to form substituted products.[2][3][4][5][6] 1-(Methanesulfonyl)pentane can be

used to introduce a linear five-carbon chain into a molecule.

General Reaction Scheme:

Where Nu:- represents a nucleophile and MsO:- is the methanesulfonate leaving group.

Typical Nucleophiles:

Oxygen Nucleophiles: Hydroxides, alkoxides, phenoxides (for ether formation).

Nitrogen Nucleophiles: Amines, amides, azides.

Sulfur Nucleophiles: Thiolates, thiophenoxides.

Carbon Nucleophiles: Cyanide, enolates, organometallic reagents (e.g., Grignard reagents,

organocuprates).

This protocol provides a general method for the SN2 reaction of 1-(Methanesulfonyl)pentane
with a generic nucleophile.

Materials:

1-(Methanesulfonyl)pentane

Nucleophile (e.g., sodium phenoxide)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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Inert gas (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0

equivalent).

Dissolve the nucleophile in the chosen anhydrous solvent.

Add 1-(Methanesulfonyl)pentane (1.0-1.2 equivalents) dropwise to the stirred solution at

room temperature.

The reaction mixture is then heated to a temperature between 50-100 °C and monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, the reaction is cooled to room temperature and quenched by the addition

of water or a saturated aqueous solution of ammonium chloride.

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl

ether).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel.
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Workflow for Nucleophilic Substitution
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Caption: Workflow for a typical nucleophilic substitution reaction.
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Cross-Coupling Reactions
Alkyl mesylates are effective electrophiles in various transition metal-catalyzed cross-coupling

reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[7][8][9][10]

Nickel-catalyzed reductive cross-coupling reactions can couple alkyl mesylates with aryl or

vinyl sulfonates.[8] This methodology allows for the formation of C(sp³)–C(sp²) bonds.

General Reaction Scheme:

Where R-X is an aryl or vinyl electrophile.

Quantitative Data for Ni-Catalyzed Cross-Coupling of Alkyl Mesylates with Vinyl Triflates:

Entry Alkyl Mesylate Product Yield (%)

1 Cyclohexyl mesylate

3-

cyclohexylcyclopent-

2-en-1-one

85

2 1-Adamantyl mesylate

3-(adamantan-1-

yl)cyclopent-2-en-1-

one

78

3 n-Dodecyl mesylate
3-dodecylcyclopent-2-

en-1-one
75

Data adapted from a

study on secondary

and long-chain alkyl

mesylates,

demonstrating the

feasibility of such

couplings.[8]

This protocol is adapted from literature procedures for the coupling of alkyl mesylates with vinyl

triflates.[8]

Materials:
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1-(Methanesulfonyl)pentane

Aryl or Vinyl Electrophile (e.g., Phenyl triflate)

Nickel Catalyst (e.g., NiCl₂·6H₂O)

Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

Reductant (e.g., Zinc powder)

Anhydrous solvent (e.g., Dimethylacetamide (DMA))

Inert gas (Nitrogen or Argon)

Procedure:

In a glovebox, a reaction vial is charged with the nickel catalyst (5-10 mol%), ligand (10-20

mol%), and reductant (2-3 equivalents).

The aryl or vinyl electrophile (1.0 equivalent) and 1-(Methanesulfonyl)pentane (1.2-1.5

equivalents) are added.

Anhydrous solvent is added, and the vial is sealed.

The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite,

washing with an organic solvent.

The filtrate is concentrated, and the residue is purified by flash column chromatography to

afford the coupled product.
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Catalytic Cycle for Ni-Catalyzed Cross-Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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